molecular formula C10H16F3NO3 B2639401 Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate CAS No. 2034573-36-7

Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate

Cat. No.: B2639401
CAS No.: 2034573-36-7
M. Wt: 255.237
InChI Key: HYJAVMRTHPIPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound features a morpholine ring substituted with a tert-butyl group and a trifluoromethyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in new derivatives with modified functional groups.

Scientific Research Applications

Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
  • Tert-butyl 2-(trifluoromethyl)acrylate

Uniqueness

Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate is unique due to the presence of both a tert-butyl group and a trifluoromethyl group on the morpholine ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-4-5-16-7(6-14)10(11,12)13/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJAVMRTHPIPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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